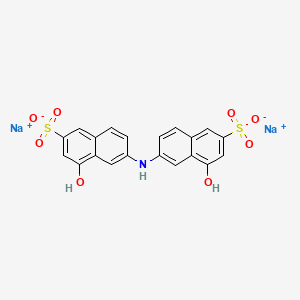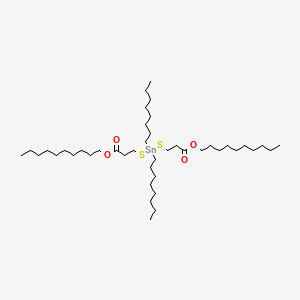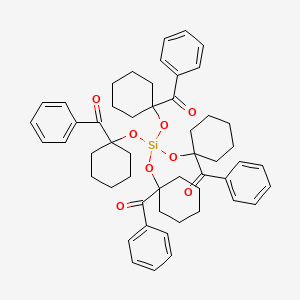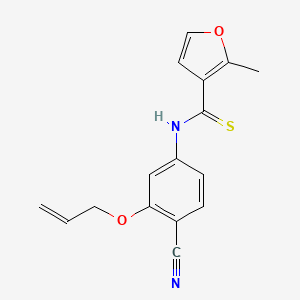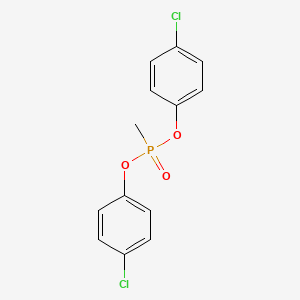
N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate is a complex organic compound with a long-chain amide structureThe compound is characterized by the presence of an octadec-9-enamide backbone with aminoethyl groups, making it a versatile molecule for research and industrial purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate typically involves the reaction of octadec-9-enoic acid with 2-(2-aminoethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction mixture is then purified through various techniques, including recrystallization and chromatography, to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification methods ensures high yield and purity of the compound. Industrial production also focuses on optimizing reaction conditions to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amides or amines.
Substitution: The aminoethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce simpler amides or amines. Substitution reactions can lead to a wide range of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in cellular processes and interactions.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate involves its interaction with specific molecular targets and pathways. The compound’s aminoethyl groups allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-((2-Aminoethyl)amino)ethyl)octadec-9-enamide monoacetate include:
- N-(2-((2-Aminoethyl)amino)ethyl)octadecanamide
- N-(2-((2-Aminoethyl)amino)ethyl)hexadecanamide
- N-(2-((2-Aminoethyl)amino)ethyl)dodecanamide
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes an octadec-9-enamide backbone.
Propiedades
Número CAS |
94113-42-5 |
|---|---|
Fórmula molecular |
C22H45N3O.C2H4O2 C24H49N3O3 |
Peso molecular |
427.7 g/mol |
Nombre IUPAC |
acetic acid;(E)-N-[2-(2-aminoethylamino)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C22H45N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;1-2(3)4/h9-10,24H,2-8,11-21,23H2,1H3,(H,25,26);1H3,(H,3,4)/b10-9+; |
Clave InChI |
WMZUOZRHKFCKEK-RRABGKBLSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCN.CC(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCN.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




